molecular formula C7H7F2N B3033626 3,5-Difluoro-2-methylaniline CAS No. 1092350-38-3

3,5-Difluoro-2-methylaniline

Cat. No.: B3033626
CAS No.: 1092350-38-3
M. Wt: 143.13 g/mol
InChI Key: FKRCKCKSZRUPHS-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylaniline is an organic compound with the molecular formula C7H7F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 2nd position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-methylaniline typically involves multiple steps. One common method starts with the nitration of 3,5-difluorotoluene to form 3,5-difluoro-2-nitrotoluene. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Difluoro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-methylaniline depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the desired therapeutic effect. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-2-methylaniline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of specialized chemicals and materials .

Properties

IUPAC Name

3,5-difluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRCKCKSZRUPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 1,5-difluoro-2-methyl-3-nitrobenzene (21.0 g, 121.4 mmol) and 10% Pd/C (2.0 g) was added MeOH (200 mL) carefully and the flask was evacuated. The reaction mixture was flushed with hydrogen under balloon pressure and stirred at RT for 2 h. The reaction mixture was filtered through Celite bed and evaporated in vacuo to afford 3,5-difluoro-2-methylbenzenamine (18.0 g, 97%) as a dark yellow liquid.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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